4,7-Diazaspiro[2.5]octane-5,8-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJGTYVUQPXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571707 | |
| Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129306-17-8 | |
| Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanism Elucidation and Mechanistic Studies
Investigations into Cycloaddition Reaction Mechanisms
The construction of the spiro-hydantoin core, particularly the fusion of a cyclopropane (B1198618) ring at the C5 position of the hydantoin (B18101), is often achieved through cycloaddition reactions. While direct mechanistic studies for 4,7-diazaspiro[2.5]octane-5,8-dione are not extensively detailed in publicly available literature, analogies can be drawn from the synthesis of similar spiro-hydantoin structures. The primary cycloaddition pathways considered are [3+2] and [4+2] cycloadditions.
[3+2] Cycloaddition Reactions: One plausible mechanism for the formation of a spiro-hydantoin ring system involves a 1,3-dipolar cycloaddition. In this approach, a 1,3-dipole reacts with a dipolarophile. For instance, the synthesis of novel hydantoin/1,2,4-oxadiazoline spiro-compounds has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides to the exocyclic C=N bond of 5-iminohydantoins. beilstein-journals.orgbeilstein-journals.org This reaction proceeds chemo- and regioselectively. beilstein-journals.orgbeilstein-journals.org Although this example results in a different heterocyclic ring spiro-fused to the hydantoin, it demonstrates the utility of this type of cycloaddition in forming spiro-hydantoin structures. A similar strategy could be envisioned for this compound where a suitable three-membered ring precursor acts as the 1,3-dipole or the dipolarophile.
[4+2] Cycloaddition Reactions (Diels-Alder Reactions): Another significant pathway for constructing spiro-hydantoins is the Diels-Alder reaction. Novel spiro-compounds based on hydantoin and thiohydantoin have been prepared via [4+2]-cycloaddition reactions between 5-methylidene-hydantoins (acting as dienophiles) and various 1,3-dienes. mdpi.com These reactions have been shown to be both regioselective and stereoselective. mdpi.com For the synthesis of this compound, a variation of this reaction could be hypothesized where a cyclopropene (B1174273) derivative acts as the dienophile in a reaction with a suitable diene, followed by subsequent transformations to form the hydantoin ring.
The table below summarizes the key aspects of these cycloaddition reactions in the context of spiro-hydantoin synthesis.
| Reaction Type | Reactants | Key Features | Relevance to this compound Synthesis |
| [3+2] Cycloaddition | 1,3-dipole (e.g., nitrile oxide) + Dipolarophile (e.g., 5-iminohydantoin) | High chemo- and regioselectivity. beilstein-journals.orgbeilstein-journals.org | A potential pathway where a cyclopropane precursor acts as either the 1,3-dipole or the dipolarophile. |
| [4+2] Cycloaddition | Diene + Dienophile (e.g., 5-methylidene-hydantoin) | High regioselectivity and stereoselectivity. mdpi.com Can be catalyzed by Lewis acids. mdpi.com | A hypothetical route involving a cyclopropene derivative as the dienophile. |
Proposed Catalytic Cycles and Intermediates in this compound Formation
While specific catalytic cycles for the synthesis of this compound are not well-documented, general principles of catalysis in hydantoin and spirocycle synthesis can provide insights into potential mechanisms.
The classic Bucherer-Bergs reaction, a multicomponent reaction used for the synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, proceeds through several key intermediates. dntb.gov.uanih.gov The mechanism involves the initial formation of an aminonitrile, which then reacts with cyanate (B1221674) (derived from ammonium carbonate) to form a carbamoyl (B1232498) aminonitrile. Subsequent intramolecular cyclization and rearrangement lead to the hydantoin product. dntb.gov.uanih.gov For a spiro-hydantoin like this compound, a cyclopropanone (B1606653) derivative could serve as the carbonyl starting material in a modified Bucherer-Bergs synthesis.
In the context of catalyzed cycloaddition reactions, Lewis acids have been shown to be effective in promoting Diels-Alder reactions of 5-methylidene-hydantoins with non-activated dienes. mdpi.com A proposed catalytic cycle would involve the coordination of the Lewis acid to the carbonyl group of the hydantoin, thereby lowering the LUMO of the dienophile and accelerating the cycloaddition.
A hypothetical catalytic cycle for a Lewis acid-catalyzed formation could involve the following steps:
Activation: The Lewis acid catalyst coordinates to a precursor of the hydantoin ring or the cyclopropane moiety, activating it for the subsequent reaction.
Cycloaddition: The activated substrate undergoes a cycloaddition reaction with the second reactant to form the spirocyclic core.
Product Formation and Catalyst Regeneration: The spiro-product is formed, and the catalyst is regenerated to participate in the next cycle.
Key intermediates in the formation of spiro-hydantoins can include:
Aminonitriles: In Bucherer-Bergs type syntheses. dntb.gov.uanih.gov
Carbamoyl aminonitriles: As precursors to the hydantoin ring. dntb.gov.uanih.gov
Zwitterionic intermediates: In certain cycloaddition reactions.
Metallo-carbenes: In transition-metal-catalyzed cyclopropanation reactions.
Influence of Substrate Structure and Electronic Properties on Reaction Mechanisms and Selectivity
The structure and electronic properties of the substrates play a critical role in determining the reaction mechanism, yield, and selectivity in the synthesis of spiro-hydantoins.
In 1,3-dipolar cycloaddition reactions for the synthesis of spiro-hydantoins, the electronic nature of the substituents on both the dipolarophile and the 1,3-dipole significantly affects the reaction outcome. beilstein-journals.orgbeilstein-journals.org For example, in the reaction of nitrile oxides with 5-iminohydantoins, the presence of electron-withdrawing or electron-donating groups on the aromatic rings of the reactants can alter the reaction rate and yield. beilstein-journals.orgbeilstein-journals.org A comparative analysis has shown that in the absence of strong electron-donating or electron-accepting aromatic substituents, the reaction proceeds with high conversion and yields. beilstein-journals.orgbeilstein-journals.org However, a p-nitro group (an electron-withdrawing group) in the aromatic core of the nitrile oxide has been observed to give the best results in certain cases. beilstein-journals.orgbeilstein-journals.org
The steric hindrance of the substituents also plays a crucial role. The replacement of a phenyl group with a bulkier alkyl substituent at the N1 position of the hydantoin core has been shown to dramatically decrease the yield of the cycloaddition product. beilstein-journals.orgbeilstein-journals.org
The table below illustrates the impact of substituent effects on the yield of a [3+2] cycloaddition reaction for forming spiro-hydantoins. beilstein-journals.orgbeilstein-journals.org
| Substituent at N1 of Hydantoin | Substituent at N3 of Hydantoin | Nature of Substituent | Observed Yield |
| Phenyl | Phenyl | Aromatic | High (e.g., 83%) |
| Alkyl | Phenyl | Aliphatic (Sterically bulky) | Low (e.g., 25%) |
| Phenyl | -CH₂COOEt | Electron-withdrawing | Very High (e.g., 91%) |
These findings suggest that for the synthesis of this compound, the choice of protecting groups on the nitrogen atoms of the hydantoin precursor and the substituents on the cyclopropane precursor would be critical in controlling the efficiency and selectivity of the key bond-forming steps. The interplay of both steric and electronic effects will ultimately govern the feasibility and outcome of the chosen synthetic route. njtech.edu.cnresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Spectroscopic Techniques for Structure Elucidation
High-resolution spectroscopic methods are fundamental to confirming the identity and structure of 4,7-diazaspiro[2.5]octane-5,8-dione. These techniques probe the molecular structure at the atomic level, offering definitive evidence for its constituent parts.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the cyclopropane (B1198618) ring are highly shielded due to the ring's unique electronic structure and are anticipated to appear at an unusually high field, typically in the range of δ 0.2-1.5 ppm. acs.orgbg.ac.rsnih.gov The methylene (B1212753) protons (C1-H and C6-H) of the piperazine-2,5-dione ring would likely resonate as complex multiplets further downfield. The amide (N-H) protons are expected to appear as broad singlets, with chemical shifts that can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. A characteristic feature would be the signal for the spiro carbon (C3), which is anticipated in the range of δ 40-75 ppm, depending on the specific electronic environment. psu.edubas.bg The carbons of the cyclopropane ring (C2 and C8) would appear at a relatively high field for sp³ carbons, while the methylene carbon of the diketopiperazine ring (C1 and C6) would be further downfield. The most deshielded signals in the spectrum would correspond to the two equivalent carbonyl carbons (C5 and C8) of the amide groups, typically appearing in the δ 165–175 ppm region. researchgate.net
2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY spectra would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclopropane and piperazine (B1678402) ring fragments.
HSQC spectra correlate each proton signal with its directly attached carbon, linking the ¹H and ¹³C assignments.
Expected NMR Data for this compound
| Atom | Technique | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH ₂ (cyclopropane) | ¹H NMR | ~ 0.5 - 1.5 | Multiplet |
| CH ₂ (piperazine) | ¹H NMR | ~ 3.0 - 4.0 | Multiplet |
| NH | ¹H NMR | ~ 7.5 - 8.5 | Broad Singlet |
| C H₂ (cyclopropane) | ¹³C NMR | ~ 10 - 20 | - |
| Spiro C | ¹³C NMR | ~ 40 - 75 | - |
| C H₂ (piperazine) | ¹³C NMR | ~ 40 - 50 | - |
| C =O (amide) | ¹³C NMR | ~ 165 - 175 | - |
Infrared (IR) spectroscopy is utilized to confirm the presence of key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its bonds. gre.ac.uk
The most prominent features in the IR spectrum are related to the diketopiperazine core. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration (Amide I band) of the cyclic diamide (B1670390) system. gre.ac.ukaip.org Another important band, the N-H stretching vibration, is anticipated to appear as a broad peak in the range of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1500-1550 cm⁻¹. gre.ac.uk
The presence of the cyclopropane ring would be evidenced by C-H stretching vibrations, which usually appear at a higher frequency (>3000 cm⁻¹) than those of typical saturated alkanes. The CH₂ groups in both the cyclopropane and piperazine rings will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200 - 3400 | Medium-Broad |
| C-H (cyclopropane) | Stretch | > 3000 | Medium |
| C-H (methylene) | Stretch | 2850 - 3000 | Medium |
| C=O (amide) | Stretch (Amide I) | 1650 - 1700 | Strong |
| N-H | Bend (Amide II) | 1500 - 1550 | Medium |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which serves to confirm its elemental composition. For this compound, with a molecular formula of C₆H₈N₂O₂, the calculated exact mass is 140.0586 g/mol .
Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for this ion that is extremely close to the calculated value of 141.0659, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
X-ray Crystallographic Analysis for Definitive Structural Determination
While a specific single-crystal X-ray diffraction study for the parent this compound is not prominently available in the literature, this technique remains the gold standard for the definitive determination of a molecule's three-dimensional structure. Analysis of related diketopiperazine structures provides a clear indication of the expected geometric parameters. nih.govacs.orgmdpi.com
X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles. Key features expected for this molecule include:
Diketopiperazine Ring: The six-membered diketopiperazine ring is generally not planar but adopts a puckered conformation, often a boat or twist-boat form, to minimize steric strain. nih.govnih.gov The two amide bonds within this ring are expected to be essentially planar.
Spiro Center: The spiro carbon atom (C3) would be tetrahedrally coordinated, with bond angles close to 109.5°.
Cyclopropane Ring: The three-membered ring is necessarily planar, with internal C-C-C bond angles constrained to approximately 60°. The C-C bond lengths within the cyclopropane ring are typically shorter than those in acyclic alkanes.
In the solid state, it is anticipated that the molecules would form an ordered crystal lattice stabilized by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, a common structural motif for diketopiperazines. mdpi.comresearchgate.net
Typical Bond Lengths and Angles for Diketopiperazine and Cyclopropane Rings
| Parameter | Structure | Typical Value |
|---|---|---|
| Bond Length | C=O (amide) | ~ 1.23 Å |
| Bond Length | C-N (amide) | ~ 1.33 Å |
| Bond Length | C-C (cyclopropane) | ~ 1.51 Å |
| Bond Angle | N-C-C (ring) | ~ 110-115° |
| Bond Angle | C-N-C (ring) | ~ 120-125° |
| Torsion Angle | C-N-C=O | ~ 0° or ~180° (planar amide) |
Conformational Analysis and Stereochemical Assignment
The conformational landscape is dominated by the puckering of the six-membered diketopiperazine ring. This ring can exist in several conformations, such as chair, boat, or twist-boat forms. nih.gov In many substituted diketopiperazines, the ring adopts a boat or a flattened boat conformation to accommodate the steric bulk of substituents and to facilitate stabilizing intramolecular interactions. nih.govchemrxiv.org The specific preferred conformation of the unsubstituted ring in this compound would be determined by a subtle balance of minimizing angle strain, torsional strain, and transannular interactions.
Computational modeling and variable-temperature NMR studies are powerful techniques for exploring this conformational space. Such studies on related spiro-diketopiperazines have shown that these molecules can serve as rigid scaffolds capable of mimicking peptide turns, making their conformational properties of high interest in medicinal chemistry. rsc.org The stereochemistry at the spiro carbon is a critical feature in substituted analogs, as the spatial orientation of substituents is locked by the rigid framework, which can have a profound impact on biological activity. csu.edu.au
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Reaction Pathways and Energy Landscapes
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of reactions involving 4,7-diazaspiro[2.5]octane-5,8-dione and its precursors. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies for various reaction pathways.
For instance, in the synthesis of related spiro-2,6-dioxopiperazine scaffolds, multi-component reactions are often employed. nih.gov Computational modeling of these complex transformations can reveal the stepwise versus concerted nature of the cyclization steps. Theoretical calculations can help to rationalize the observed regioselectivity and provide insights into the role of catalysts or reaction conditions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy diagram can be constructed, indicating the most favorable reaction pathway. dntb.gov.ua
Table 1: Illustrative Calculated Energy Profile for a Postulated Synthetic Step
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-311+G | 0.0 |
| Transition State 1 | B3LYP/6-311+G | +15.2 |
| Intermediate | B3LYP/6-311+G | -5.7 |
| Transition State 2 | B3LYP/6-311+G | +12.8 |
| Product | B3LYP/6-311+G** | -20.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical studies on reaction pathways. Actual values would be specific to the reaction being modeled.
Computational Prediction of Stereochemical Outcomes and Diastereoselectivity
The spirocyclic nature of this compound inherently introduces stereochemical complexity. Computational methods are invaluable for predicting and explaining the stereochemical outcomes of synthetic routes leading to this and related structures.
In the formation of aza-spiro rings, for example, the origins of stereoselectivity can be dissected by analyzing the transition state conformations. elsevierpure.com Factors such as the geometry of the reactants and the presence of chiral auxiliaries can be modeled to understand their influence on the facial selectivity of the cyclization. elsevierpure.com By comparing the energies of the transition states leading to different diastereomers, the major product can be predicted. These calculations often reveal subtle non-covalent interactions, such as CH-π or hydrogen bonds, that are critical in dictating the stereochemical course of the reaction. elsevierpure.com
Molecular Modeling and Conformational Landscape Analysis
The conformational flexibility of the this compound system, particularly the piperazine-2,5-dione ring, is a key determinant of its biological activity and physical properties. Molecular dynamics (MD) simulations and systematic conformational searches are employed to explore the accessible conformations and their relative energies.
For analogous spirocyclic systems, it has been shown that the spiro-fusion significantly influences the puckering of the six-membered ring. rsc.org In the case of this compound, the diketopiperazine ring is expected to exist in a variety of conformations, such as boat and twist-boat forms, with the planar conformation being a high-energy state. Computational studies can quantify the energy differences between these conformers and the barriers to their interconversion.
A comprehensive conformational analysis would involve sampling the potential energy surface to identify all low-energy conformers. semanticscholar.org This can be achieved through methods like molecular dynamics simulations followed by clustering analysis to group similar structures. researchgate.net The results of such an analysis provide a detailed picture of the conformational landscape of the molecule.
Analysis of Strain (Torsional, Steric, Angular) in the this compound System
The presence of a spiro-fused cyclopropane (B1198618) ring introduces significant strain into the this compound structure. This strain is a composite of angular strain, torsional strain, and steric strain, all of which can be quantified using computational methods.
Angular Strain: The internal bond angles of the cyclopropane ring are necessarily compressed to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This angle strain contributes to the high reactivity of the cyclopropane moiety.
Torsional Strain: The C-H bonds on adjacent carbons of the cyclopropane ring are eclipsed, leading to torsional strain. libretexts.org Similarly, the bonds within the diketopiperazine ring experience torsional strain, which is minimized by adopting non-planar conformations. chemistrysteps.com
Steric Strain: Also known as van der Waals strain, this arises from non-bonded interactions when atoms or groups are forced into close proximity. stackexchange.com In substituted derivatives of this compound, steric interactions between substituents and the ring system can influence conformational preferences. Computational studies on related 2-spirocyclopropyl piperidines have shown that the presence of the spirocyclic ring can alter the typical equatorial preference of substituents. researchgate.net
Table 2: Representative Calculated Strain Contributions in a Spiro[2.5]octane System
| Type of Strain | Estimated Energy (kcal/mol) |
| Angular Strain (Cyclopropane) | ~27 |
| Torsional Strain (Cyclopropane) | Variable, contributes to total ring strain |
| Steric Interactions | Dependent on substitution pattern |
Note: This table provides illustrative values for a general spiro[2.5]octane system to exemplify the outputs of strain analysis. The specific values for this compound would require dedicated calculations.
In Silico Validation and Rational Design in Synthetic Planning
Computational chemistry serves as a powerful tool for the rational design of synthetic routes and for the in silico validation of proposed reaction mechanisms. academicjournals.org By modeling potential synthetic pathways, chemists can assess the feasibility of a reaction before committing to laboratory work, thereby saving time and resources. synthiaonline.com
For the synthesis of complex spirocyclic compounds, computational tools can help in selecting the optimal starting materials, reagents, and reaction conditions to achieve the desired product with high yield and selectivity. rsc.orgelsevierpure.com For instance, if a particular synthetic step is expected to produce a mixture of diastereomers, computational modeling can predict the diastereomeric ratio, guiding the development of more selective reactions. Furthermore, in silico methods can be used to design novel derivatives of this compound with desired properties by predicting how structural modifications will affect their electronic and steric characteristics. nih.govresearchgate.net
Synthetic Applications and Chemical Transformations of 4,7 Diazaspiro 2.5 Octane 5,8 Dione and Its Derivatives
Utility as a Core Synthetic Building Block
4,7-Diazaspiro[2.5]octane-5,8-dione serves as a fundamental starting material for the creation of more elaborate molecules. Its synthesis can be achieved through a multi-step sequence, starting from 1-aminocyclopropanecarboxylic acid. The amino group is first protected, commonly with a tert-butoxycarbonyl (Boc) group, and then condensed with glycine (B1666218) ethyl ester. Subsequent deprotection of the amino group is followed by heating to induce cyclization, yielding the this compound core. google.com This diketopiperazine compound can then be reduced, for example with lithium aluminum hydride, to produce 4,7-diazaspiro[2.5]octane, another key intermediate for further functionalization. google.com The inherent structural rigidity and defined stereochemistry of this spiro-compound make it an attractive building block in medicinal chemistry for designing molecules intended to interact with specific biological targets. cymitquimica.com
Derivatization Strategies for Diversification
The chemical reactivity of the this compound core, particularly at the nitrogen and carbonyl positions, allows for extensive derivatization. These modifications are crucial for diversifying the scaffold to synthesize a broad range of compounds with tailored properties, including active pharmaceutical ingredients.
The secondary amine and amide nitrogens within the 4,7-diazaspiro[2.5]octane framework are primary sites for functionalization through N-alkylation and N-acylation reactions. These reactions enable the introduction of various substituents, significantly altering the molecule's steric and electronic properties. cymitquimica.com
A notable example of N-alkylation is the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione. This is achieved by heating ethyl 2-(N-benzyl-1-((tert-butoxycarbonyl)amino)cyclopropanecarboxamido)acetate in ethylene (B1197577) glycol. tdcommons.org The resulting N-benzylated dione (B5365651) is a key intermediate that can be further modified. For instance, it can be reduced using reagents like sodium borohydride (B1222165) and boron trifluoride etherate to yield 7-benzyl-4,7-diazaspiro[2.5]octane. tdcommons.org This reduced diamine can then undergo selective N-acylation. Treatment with triethylamine (B128534) and an acylating agent in dichloromethane (B109758) allows for the introduction of an acetyl group, producing compounds such as 1-(7-benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone. tdcommons.org
| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |
| N-Alkylation | Ethyl 2-(N-benzyl-1-((tert-butoxycarbonyl)amino)cyclopropanecarboxamido)acetate | Ethylene glycol, 150-155°C | 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | 176 g (from 344 g precursor) | tdcommons.org |
| Reduction | 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | Sodium borohydride, Boron trifluoride etherate, THF | 7-Benzyl-4,7-diazaspiro[2.5]octane | 153 g (from 175 g precursor) | tdcommons.org |
| N-Acylation | 7-Benzyl-4,7-diazaspiro[2.5]octane | Triethylamine, (not specified acylating agent) | 1-(7-Benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone | Not specified | tdcommons.org |
| Debenzylation | 1-(7-Benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone | 10% Pd/C, H₂ | 1-(4,7-Diazaspiro[2.5]octan-4-yl)ethanone | 54 g (from 100 g precursor) | tdcommons.org |
The rigid, three-dimensional nature of the 4,7-diazaspiro[2.5]octane scaffold is a highly desirable feature in the synthesis of complex molecules, particularly in drug discovery. cymitquimica.com This rigidity can pre-organize appended functional groups into specific spatial orientations, potentially enhancing binding affinity and selectivity for biological targets like enzymes or receptors. cymitquimica.com
A prominent application is the use of this scaffold in the synthesis of Risdiplam, a medication used for treating spinal muscular atrophy. tdcommons.orgmdpi.com The synthesis of Risdiplam and its analogues showcases the utility of the spirocyclic core. Derivatives such as 1-(4,7-diazaspiro[2.5]octan-4-yl)ethanone are coupled with other heterocyclic systems to construct the final complex structure. tdcommons.orgmdpi.com The spirocyclic moiety is a critical component of the final drug, anchoring different parts of the molecule in a precise conformation. cymitquimica.commdpi.com
Preparation of Value-Added Chemical Intermediates
Through a series of controlled chemical transformations, this compound is converted into a variety of value-added chemical intermediates. These intermediates are not end products themselves but are crucial precursors for more complex targets, such as pharmaceuticals. tdcommons.orggoogle.com
The synthetic pathway towards Risdiplam provides an excellent illustration of this principle. tdcommons.orgwipo.int The initial building block, 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione, is first reduced to the corresponding diamine, 7-benzyl-4,7-diazaspiro[2.5]octane. tdcommons.org Subsequent acylation and debenzylation (via catalytic hydrogenation) yields 1-(4,7-diazaspiro[2.5]octan-4-yl)ethanone. tdcommons.org This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 5-bromo-2-nitropyridine (B47719) in the presence of lithium chloride and tetramethylguanidine. tdcommons.org The resulting compound, 1-(7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octan-4-yl)ethanone, is another advanced intermediate on the path to the final active pharmaceutical ingredient. tdcommons.org Each step transforms the scaffold, adding complexity and value, demonstrating the role of the original spiro-dione as a foundational element for constructing intricate chemical entities.
| Starting Intermediate | Reagents/Conditions | Resulting Intermediate | Yield | Reference |
| 1-(7-Benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone | 10% Pd/C, Methanol, H₂ pressure | 1-(4,7-Diazaspiro[2.5]octan-4-yl)ethanone | 54 g (from 100 g) | tdcommons.org |
| 1-(4,7-Diazaspiro[2.5]octan-4-yl)ethanone | 5-Bromo-2-nitropyridine, LiCl, Tetramethylguanidine, DMSO | 1-(7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octan-4-yl)ethanone | 42 g (from 50 g 5-bromo-2-nitropyridine) | tdcommons.org |
Emerging Research Frontiers in Spiro 2.5 Dione Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione and its analogs has traditionally faced challenges that newer, greener methodologies are beginning to address. A significant advancement is the development of synthetic routes that avoid hazardous reagents. For instance, one patented method for a 4,7-diazaspiro[2.5]octane compound circumvents the use of the inflammable, explosive, and corrosive boron trifluoride diethyl etherate adduct. cdnsciencepub.comgoogle.com This approach enhances the safety profile of the synthesis. cdnsciencepub.comgoogle.com
Modern synthetic strategies are increasingly focused on efficiency and sustainability. Multicomponent reactions (MCRs) are at the forefront of this movement, allowing the construction of complex molecules like spiro-thiazolidines in a single step from simple starting materials. nih.gov These reactions often utilize environmentally benign catalysts and solvents, such as water or ethanol-water mixtures, and can be promoted by ultrasound irradiation, leading to shorter reaction times and higher yields. tandfonline.com For example, a one-pot, three-component reaction for the synthesis of spiroindole derivatives has been developed using (±)-camphor-10-sulfonic acid as an organocatalyst in an ethanol/water solvent system. tandfonline.com
Another green approach involves the use of solid-supported acid catalysts, which can be easily recovered and reused, minimizing waste. nih.gov The development of such methodologies is crucial for the large-scale, environmentally responsible production of spirocyclic compounds.
A multicomponent coupling strategy has also been adapted for the synthesis of this compound itself. This one-pot reaction utilizes a dione (B5365651) precursor, a cyclopropane (B1198618) source, and a coupling agent to construct the spiro core through a vinylogous amide intermediate followed by cyclodehydration. For industrial-scale production, oxidation routes using safer oxidizing agents like H₂O₂/Fe³⁺ are being favored over more hazardous options like KMnO₄.
| Methodology | Key Features | Advantages | Relevant Compounds |
| Hazardous Reagent Avoidance | Exclusion of reagents like boron trifluoride diethyl etherate. cdnsciencepub.comgoogle.com | Enhanced safety. cdnsciencepub.comgoogle.com | 4,7-Diazaspiro[2.5]octane derivatives. cdnsciencepub.comgoogle.com |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. nih.govresearchgate.net | High efficiency, atom economy, reduced waste. nih.govresearchgate.net | Spiro-thiazolidines, Spiroindole derivatives. nih.govtandfonline.com |
| Ultrasound and Phase Transfer Catalysis | Use of sonication and phase transfer catalysts to accelerate reactions. tandfonline.com | Shorter reaction times, high yields, green reaction media. tandfonline.com | Spirooxindole derivatives. tandfonline.com |
| Solid-Supported Catalysts | Employment of recyclable catalysts. nih.gov | Reduced waste, catalyst reusability. nih.gov | Spiro-thiazolidines. nih.gov |
| Optimized Oxidation Routes | Use of safer oxidizing agents for industrial scale-up. | Lower toxicity, cost-effectiveness. | This compound. |
Exploration of Unprecedented Reaction Pathways and Catalytic Systems
The quest for novel molecular architectures based on the spiro[2.5]dione framework has led to the exploration of innovative reaction pathways and catalytic systems. Photocatalysis, for example, has emerged as a powerful tool, utilizing visible light to initiate reactions under mild conditions. mdpi.comsigmaaldrich.com Colloidal semiconductor quantum dots are being investigated as highly efficient and stable photocatalysts for various organic transformations. mdpi.comnih.gov These light-driven reactions can enable the construction of complex spirocyclic systems that are otherwise difficult to access.
Multicomponent reactions continue to be a fertile ground for discovering unprecedented transformations. A notable example is the discovery of a four-component tandem Knoevenagel–Michael reaction that leads to the selective formation of a novel substituted unsymmetrical ionic scaffold containing N,N′-dimethylbarbituric acid and morpholine (B109124). researchgate.net Furthermore, a new type of rearrangement of functionalized cyclopropanes has been observed, where substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes are thermally transformed into furo[2,3-d]pyrimidines. researchgate.net
The development of novel catalytic systems is also a key focus. For instance, a new solid-phase, halogen-free acid catalyst, 2,4-Dioxo-1,3-diazaspiro[4.5]decane-3-sulfonic Acid, has been prepared and shown to be effective in the multicomponent synthesis of various heterocyclic compounds. scielo.org.za In the synthesis of related spiro compounds, Lewis acids like TiCl₄ have been shown to not only accelerate Diels-Alder reactions but also to protect carbonyl groups, thereby directing the reaction towards the desired spirocyclic products. pnrjournal.com
| Reaction Pathway/Catalytic System | Description | Significance |
| Visible-Light Photocatalysis | Utilizes light to drive chemical reactions, often with the aid of photocatalysts like quantum dots. mdpi.comsigmaaldrich.comnih.govnih.gov | Enables reactions under mild conditions and provides access to unique molecular structures. nih.gov |
| Tandem and Cascade Reactions | Multiple bond-forming events occur in a single synthetic operation. researchgate.netiitkgp.ac.in | High efficiency and complexity generation in a single step. researchgate.net |
| Novel Rearrangements | Discovery of new transformations of spirocyclic systems into other heterocyclic structures. researchgate.net | Expands the synthetic utility of the spiro[2.5]dione scaffold. researchgate.net |
| Novel Solid-Phase Acid Catalysts | Development of recyclable and environmentally friendly acid catalysts. scielo.org.za | Promotes green chemistry principles in spirocycle synthesis. scielo.org.za |
| Lewis Acid Catalysis in Cycloadditions | Use of Lewis acids to control reactivity and selectivity in reactions like the Diels-Alder. pnrjournal.com | Enhances reaction rates and directs the outcome towards specific products. pnrjournal.com |
Advanced Strategies for Precise Stereochemical and Regiochemical Control
Achieving precise control over stereochemistry and regiochemistry is a paramount goal in the synthesis of complex molecules like this compound and its derivatives. A significant challenge lies in the selective functionalization of the two nitrogen atoms and the carbon atoms within the heterocyclic ring.
Recent research has demonstrated successful regioselective synthesis of derivatives such as tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate. mdpi.com This was achieved by first protecting the less sterically hindered nitrogen atom of 4,7-diazaspirodiamine[2.5]octane with a trityl group, followed by the regioselective introduction of a Boc protecting group, and subsequent removal of the trityl group. mdpi.com
Stereoselective synthesis is also a major area of investigation. For instance, a stereoselective cascade reaction of benzylidenecyanoacetates and 1,3-dimethylbarbituric acid has been developed to produce substituted (barbituric acid)-5-spirocyclopropanes with a trans-configuration of the aryl and alkoxycarbonyl substituents in the cyclopropane ring. iitkgp.ac.in The Bucherer–Bergs reaction, a classic multicomponent reaction for the synthesis of hydantoins, has been shown to produce thermodynamically controlled spiro products where the C-4 carbonyl group of the imidazolidine-2,4-dione ring is in the less hindered position. mdpi.com
The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis. While specific examples for this compound are still emerging, research on related spirocyclic systems provides a strong foundation. For example, chiral phosphoric acid derivatives have been employed as catalysts in the synthesis of enantiomeric spirooxindoles. mdpi.com
| Strategy | Methodology | Outcome | Example |
| Regiocontrol | Sequential protection and deprotection of nitrogen atoms. mdpi.com | Selective functionalization of one nitrogen atom over the other. | Synthesis of tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate. mdpi.com |
| Stereocontrol (Diastereoselectivity) | Cascade reactions and thermodynamically controlled multicomponent reactions. iitkgp.ac.inmdpi.com | Formation of specific diastereomers. | Stereoselective formation of spiro products with trans-configuration in the cyclopropane ring. iitkgp.ac.in |
| Stereocontrol (Enantioselectivity) | Use of chiral catalysts. mdpi.com | Production of specific enantiomers. | Synthesis of enantiomeric spirooxindoles using chiral phosphoric acid derivatives. mdpi.com |
Integration of Computational Methods for Predictive Synthesis and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool in the study of spirocyclic compounds, offering insights that can guide synthetic efforts and deepen the understanding of reaction mechanisms. Computational modeling can be used to predict the three-dimensional structure of molecules like 7-benzyl-4,7-diazaspiro[2.5]octane and to understand the conformational preferences of substituents. epa.gov For example, modeling studies can reveal how the benzyl (B1604629) group orients itself to minimize steric interactions with the spirocyclic core.
Furthermore, computational methods are being employed to design novel spirocyclic compounds with specific biological activities. In one study, computer modeling of a protein's interface site suggested that a series of spirocyclic compounds could act as inhibitors. core.ac.uk This predictive power allows for a more rational design of synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
